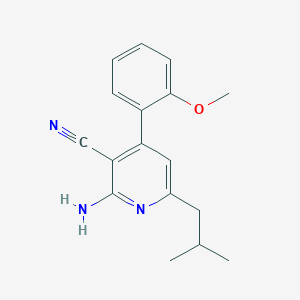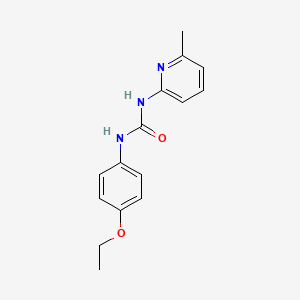
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPM-2750, is a chemical compound that has been studied for its potential use as a therapeutic agent in various diseases. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting the activity of several kinases, including JAK2, FLT3, and RET. These kinases play a crucial role in the proliferation and survival of cancer cells, as well as in the regulation of inflammation and neurodegeneration. By inhibiting these kinases, N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can potentially block the growth and survival of cancer cells, reduce inflammation, and prevent neurodegeneration.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the activity of several kinases, reduce the proliferation and survival of cancer cells, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific pathways. However, one limitation is that the compound may have off-target effects on other kinases, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its safety and efficacy in clinical trials. Additionally, future studies can focus on optimizing the synthesis and formulation of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea to improve its pharmacokinetic properties and therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves a multi-step process that starts with the reaction of 4-ethoxyaniline and 2-chloro-6-methylpyridine to form N-(4-ethoxyphenyl)-6-methyl-2-pyridinamine. This intermediate is then reacted with urea in the presence of a catalyst to produce N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting the activity of several kinases that are involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-9-7-12(8-10-13)17-15(19)18-14-6-4-5-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQWFYIRKCUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5685221.png)
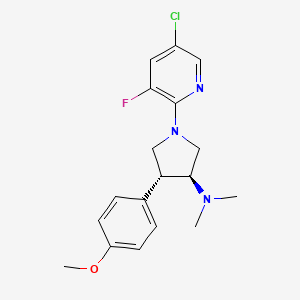
![8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685242.png)
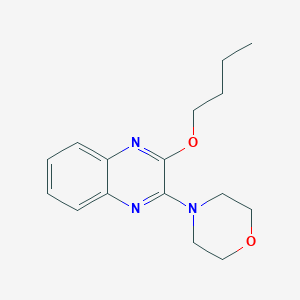
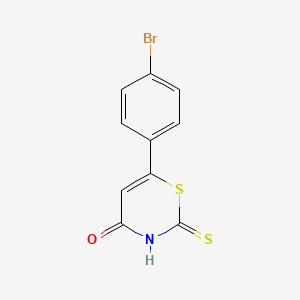
![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
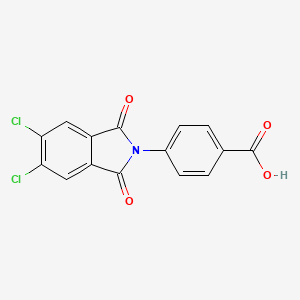
![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)
![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)
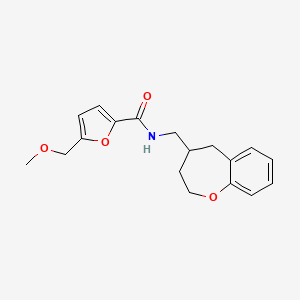
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)
